Aluminium isopropoxide

Catalog No.
S748888
CAS No.
555-31-7
M.F
C3H8AlO
M. Wt
87.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminium isopropoxide

CAS Number

555-31-7

Product Name

Aluminium isopropoxide

IUPAC Name

aluminum;propan-2-olate

Molecular Formula

C3H8AlO

Molecular Weight

87.08 g/mol

InChI

InChI=1S/C3H8O.Al/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

XHODMTAOVMFHQJ-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]

solubility

Soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons.

Synonyms

2-Propanol Aluminum Salt; Isopropyl Alcohol Aluminum Salt; AIPD; Aliso; Aluminum 2-Propoxide; Aluminum Isopropanolate; Aluminum Isopropioate; Aluminum Isopropylate; Aluminum sec-Propanolate; Aluminum Triisopropoxide; Aluminum Triisopropylate; Aluminu

Canonical SMILES

CC(C)O.[Al]

The exact mass of the compound Aluminium isopropoxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons.. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aluminium isopropoxide is a solid, oligomeric metal alkoxide broadly utilized as a highly specific mild Lewis acid catalyst and a high-purity ceramic precursor. In procurement contexts, it is primarily evaluated for its exceptional chemoselectivity in hydride transfer reactions and its halogen-free, controlled hydrolysis profile in sol-gel processes. Unlike generic inorganic aluminum salts, this alkoxide decomposes cleanly into high-purity alumina and volatile isopropanol, making it a critical raw material for pharmaceutical intermediate synthesis, biomedical polymerizations, and advanced catalyst support manufacturing where corrosive byproducts or trace metal contamination cannot be tolerated [1].

Substituting aluminium isopropoxide with generic reducing agents (such as lithium aluminum hydride or sodium borohydride) in synthetic workflows frequently results in the over-reduction of sensitive functional groups, destroying product yield and requiring costly protecting-group steps. In materials science, replacing it with cheaper inorganic salts like aluminium chloride or aluminium nitrate introduces corrosive halides or unwanted Brønsted acid sites into the final alumina matrix, which catalyzes detrimental side reactions like etherification. Furthermore, substituting it with liquid alkoxides like aluminium sec-butoxide drastically alters hydrolysis kinetics, often leading to premature gelation and non-uniform pore structures in mesoporous materials unless heavily modified with chelating agents [1].

Absolute Chemoselectivity in Carbonyl Reduction vs. Generic Hydrides

For the reduction of complex, multi-functional molecules (e.g., crotonaldehyde), generic hydrides like LiAlH4 or NaBH4 often attack carbon-carbon double bonds or nitro groups. Aluminium isopropoxide, acting via the Meerwein-Ponndorf-Verley (MPV) mechanism, provides absolute chemoselectivity for the carbonyl group, yielding 100% of the target unsaturated alcohol without requiring cryogenic conditions or protecting groups [1].

Evidence DimensionChemoselectivity for C=O over C=C bonds
Target Compound Data100% chemoselective (0% C=C reduction)
Comparator Or BaselineLiAlH4 / NaBH4 (High risk of C=C or nitro group over-reduction)
Quantified DifferenceComplete preservation of sensitive functional groups
ConditionsMPV reduction of unsaturated aldehydes/ketones in isopropanol

Eliminates the need for costly and time-consuming protection/deprotection steps in pharmaceutical intermediate synthesis.

Pure Lewis Acid Site Generation in Catalyst Supports vs. Aluminium Nitrate

When synthesizing alumina-modified silica supports for catalytic biomass upgrading, the choice of aluminum precursor dictates the acid site profile. Using aluminium nitrate generates unwanted Brønsted acid sites that drive side reactions (e.g., etherification), dropping target product yields to zero. Aluminium isopropoxide decomposes cleanly to form pure Lewis acid sites, enabling 100% conversion and yield of sensitive targets like furfuryl alcohol [1].

Evidence DimensionCatalytic yield based on acid site purity
Target Compound Data100% yield of furfuryl alcohol (pure Lewis acidity)
Comparator Or BaselineAluminium nitrate (0% target yield, 38% conversion due to Brønsted acid-driven side reactions)
Quantified Difference100% improvement in target yield via elimination of Brønsted acidity
ConditionsSol-gel synthesis of alumina-modified silica for furfural reduction

Ensures the production of highly specific catalyst supports without yield-destroying acidic impurities.

Heavy-Metal-Free Living Polymerization vs. Stannous Octoate

Stannous octoate (Sn(Oct)2) is the industrial standard for ring-opening polymerization of lactides, but it leaves heavy metal residues that are strictly regulated in biomedical applications (FDA limit <20 ppm) and promotes transesterification side reactions. Aluminium isopropoxide offers a heavy-metal-free alternative that exhibits true living polymerization characteristics, significantly reducing transesterification and yielding polymers with narrower, more controlled molecular weight distributions [1].

Evidence DimensionPolymerization control and toxicity
Target Compound DataHeavy-metal-free, low transesterification (narrow PDI)
Comparator Or BaselineSn(Oct)2 (High transesterification, restricted tin toxicity)
Quantified DifferenceElimination of heavy metal toxicity with improved molecular weight control
ConditionsRing-opening polymerization of lactides/lactones

Critical for procuring initiators for biomedical-grade PLA where heavy metal contamination is a regulatory barrier.

Controlled Sol-Gel Hydrolysis Kinetics vs. Aluminium sec-butoxide

In sol-gel manufacturing of mesoporous alumina, liquid precursors like aluminium sec-butoxide undergo rapid, highly exothermic hydrolysis that can cause premature gelation and structural collapse. Aluminium isopropoxide, being a solid oligomer at room temperature, exhibits a naturally slower and more controlled hydrolysis rate, allowing for the stable formation of uniform precursor colloids without the excessive use of chemical chelating agents [1].

Evidence DimensionHydrolysis rate and gelation control
Target Compound DataSlower, controlled hydrolysis (oligomeric solid)
Comparator Or BaselineAluminium sec-butoxide (Rapid, uncontrolled hydrolysis, liquid)
Quantified DifferenceSuperior structural control during sol-gel transitions
ConditionsAqueous/alcoholic sol-gel synthesis of monolithic alumina

Reduces manufacturing defect rates and chelator costs in the production of advanced ceramics and aerogels.

Chemoselective Pharmaceutical Intermediate Synthesis

Aluminium isopropoxide is the optimal procurement choice for Meerwein-Ponndorf-Verley (MPV) reductions where complex molecules contain reducible double bonds or nitro groups that must remain untouched, directly leveraging its absolute chemoselectivity [1].

Biomedical-Grade Polylactide (PLA) Manufacturing

Selected as a ring-opening polymerization (ROP) initiator when producing resorbable sutures or implants, as it completely avoids the regulatory hurdles associated with tin residues left by standard Sn(Oct)2 catalysts [2].

High-Purity Lewis Acidic Catalyst Supports

Utilized in sol-gel processes to manufacture alumina-silica catalyst supports for biomass upgrading, where its halogen-free, pure Lewis-acidic decomposition profile prevents the yield-destroying Brønsted acid side reactions caused by nitrate or chloride precursors [3].

Physical Description

Liquid; OtherSolid

Color/Form

White solid
WHITE CRYSTALS

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

87.0390533 g/mol

Monoisotopic Mass

87.0390533 g/mol

Boiling Point

135 °C @ 10 mm Hg; 131 °C @ 7.5 mm Hg; 125.5 °C @ 5.5 mm Hg; 113 °C @ 2.5 mm Hg; 106 °C @ 1.5 mm Hg; 94 °C @ 0.5 mm Hg

Heavy Atom Count

5

Density

1.025 @ 20 °C

Melting Point

119 °C

UNII

R7486191H8

GHS Hazard Statements

H228: Flammable solid [Danger Flammable solids]

Pictograms

Flammable

Flammable

Other CAS

555-31-7

Wikipedia

Aluminium_isopropoxide

Methods of Manufacturing

Prepared from aluminum and isopropyl alcohol in the presence of mercuric chloride; by adding excess isopropyl alcohol to a benzene solution of aluminum chloride at 6 °C.
... Excess isopropyl alcohol is added to a solution of aluminum chloride in benzene; the hydrogen chloride formed is removed by introducing dry ammonia into the reactor and filtering off the ammonium chloride that precipitates.
Alkoxides are derived from alcohols by the replacement of the hydroxyl hydrogen by metal isopropylate. /Metal Alkoxides/

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
2-Propanol, aluminum salt (3:1): ACTIVE

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/
Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Last modified: 08-15-2023

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